Diphpetmednp

Description

Structure

3D Structure

Properties

IUPAC Name |

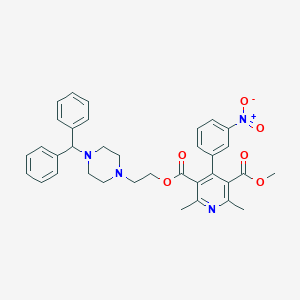

3-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,33H,17-22H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZPQQVUYDSUMHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90146380 | |

| Record name | 2-(4-(Diphenylmethyl)-1-piperazinyl)ethylmethyl-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

608.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104305-93-3 | |

| Record name | 2-(4-(Diphenylmethyl)-1-piperazinyl)ethylmethyl-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104305933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-(Diphenylmethyl)-1-piperazinyl)ethylmethyl-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Systematic Elucidation of Diphpetmednp

Established Synthetic Routes for Diphpetmednp Development and Optimization

The development of this compound, identified as 2,6-Dimethyl-4-(3-nitrophenyl)-3,5-Pyridinedicarboxylic Acid 3-[2-[4-(diphenylmethyl)-1-piperazinyl]ethyl] 5-methyl Ester, relies on a convergent synthesis strategy. This approach involves the preparation of the core 1,4-dihydropyridine (B1200194) ring system, followed by the attachment of the complex side chain.

The synthesis of this compound logically commences with the construction of its key precursors. The side chain, 2-[4-(diphenylmethyl)-1-piperazinyl]ethanol, is a critical component. Its synthesis typically involves the alkylation of a piperazine (B1678402) derivative.

One common route to this precursor involves the reaction of N-Benzhydrylpiperazine with 2-Chloroethanol . This nucleophilic substitution reaction, often carried out in the presence of a base to neutralize the formed hydrochloric acid, yields 2-(4-benzhydrylpiperazin-1-yl)ethanol. Alternatively, N-Benzhydrylpiperazine can be synthesized by reacting piperazine with benzhydryl chloride.

Another precursor, N-(2-Hydroxyethyl)piperazine , can also be utilized. Its reaction with a benzhydryl halide would similarly lead to the formation of 2-(4-benzhydrylpiperazin-1-yl)ethanol. The choice of precursors and reaction conditions can be optimized to maximize yield and purity.

The core of this compound is a 1,4-dihydropyridine ring, which is typically formed through the Hantzsch pyridine (B92270) synthesis. The key precursors for this multi-component reaction, in the case of this compound, are:

3-Nitrobenzaldehyde : This provides the substituted phenyl group at the 4-position of the dihydropyridine (B1217469) ring.

Methyl acetoacetate : Two equivalents of this β-ketoester are used to form the dihydropyridine ring and introduce the methyl ester group.

An ammonia (B1221849) source (e.g., ammonium (B1175870) acetate): This provides the nitrogen atom for the heterocyclic ring.

These precursors are condensed together in a one-pot reaction to form the 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid monomethyl ester. The final step in the synthesis of this compound is the esterification of the remaining carboxylic acid group on the dihydropyridine ring with the previously synthesized 2-(4-benzhydrylpiperazin-1-yl)ethanol. This is typically achieved using a coupling agent, such as a carbodiimide, to facilitate the formation of the ester linkage.

Interactive Data Table: Precursors in this compound Synthesis

| Precursor Compound | Role in Synthesis |

| 2-(4-benzhydrylpiperazin-1-yl)ethanol | Provides the complex ester side chain |

| N-Benzhydrylpiperazine | Precursor for the side chain alcohol |

| 2-Chloroethanol | Reactant for the synthesis of the side chain alcohol |

| N-(2-Hydroxyethyl)piperazine | Alternative precursor for the side chain alcohol |

| 3-Nitrobenzaldehyde | Forms the C4-substituent of the dihydropyridine ring |

| Methyl acetoacetate | Building block for the dihydropyridine ring |

| Ammonium Acetate | Nitrogen source for the dihydropyridine ring |

The formation of the 1,4-dihydropyridine core of this compound follows the Hantzsch synthesis mechanism. This process involves a series of condensation and cyclization reactions:

Knoevenagel Condensation : The aldehyde (3-nitrobenzaldehyde) reacts with one equivalent of the β-ketoester (methyl acetoacetate) to form an α,β-unsaturated carbonyl compound.

Enamine Formation : The second equivalent of the β-ketoester reacts with the ammonia source to form an enamine.

Michael Addition : The enamine attacks the α,β-unsaturated carbonyl compound in a Michael addition reaction.

Cyclization and Dehydration : The resulting intermediate undergoes cyclization and subsequent dehydration to form the final 1,4-dihydropyridine ring.

The 4-position of the 1,4-dihydropyridine ring in this compound is a stereocenter. Therefore, this compound can exist as a pair of enantiomers. Since enantiomers can have different pharmacological activities, their stereoselective synthesis is of significant interest. Several approaches can be employed to achieve this:

Use of Chiral Auxiliaries : A chiral auxiliary can be attached to one of the precursors, which directs the stereochemical outcome of the Hantzsch reaction. The auxiliary is then removed in a subsequent step.

Organocatalysis : Chiral organocatalysts, such as proline derivatives, can be used to catalyze the Hantzsch synthesis enantioselectively.

Enzymatic Resolution : A racemic mixture of this compound or a precursor can be resolved using enzymes that selectively react with one enantiomer, allowing for the separation of the two.

Chiral Chromatography : The enantiomers of the final product can be separated using chiral stationary phases in high-performance liquid chromatography (HPLC).

Novel Chemical Derivatization Strategies of the this compound Scaffold

The this compound scaffold offers several sites for chemical modification to generate analogues with potentially improved properties. These derivatization strategies can be used for targeted research to explore structure-activity relationships.

The design of this compound analogues can focus on modifying three main parts of the molecule:

The 4-phenyl ring : The nitro group can be replaced with other substituents (e.g., halogens, alkyl groups, cyano groups) or its position on the ring can be altered.

The ester groups at the 3- and 5-positions : The methyl and the complex piperazinyl-ethyl esters can be varied by using different alcohols in the final esterification step or by starting with different β-ketoesters in the Hantzsch synthesis.

The benzhydryl group : The phenyl rings of the benzhydryl moiety can be substituted to modulate the lipophilicity and steric properties of the molecule.

The synthesis of these analogues would follow similar synthetic routes as this compound, with the appropriate selection of starting materials.

Beyond the synthesis of analogues, advanced modification techniques can be applied to the this compound scaffold. For instance, the nitro group on the 4-phenyl ring can be reduced to an amino group, which can then be further functionalized. The dihydropyridine ring itself can undergo oxidation to the corresponding pyridine, which would significantly alter its biological activity.

More advanced techniques, such as transition metal-catalyzed cross-coupling reactions, could be employed on derivatives of this compound to introduce a wide range of substituents. For example, if a bromo-substituted analogue of this compound were synthesized, Suzuki or Sonogashira couplings could be used to attach new aryl or alkynyl groups.

Interactive Data Table: Potential Derivatization Sites of this compound

| Molecular Scaffold | Potential Modification | Example of New Functionality |

| 4-Phenyl Ring | Substitution of the nitro group | Introduction of halogens, alkyls, or alkoxyls |

| Ester Side Chains | Variation of the alcohol component | Altering polarity and pharmacokinetic properties |

| Benzhydryl Moiety | Substitution on the phenyl rings | Modulating lipophilicity and receptor binding |

| Dihydropyridine Ring | Oxidation | Formation of the corresponding pyridine analogue |

Pharmacological Profile and Biological Efficacy Investigations of Diphpetmednp

In Vitro Pharmacological Characterization of Diphpetmednp Activity

In vitro studies are crucial for elucidating the molecular interactions and cellular effects of a compound before in vivo assessments. For compounds like this compound, these investigations typically involve receptor binding assays and cell-based functional assays. selectscience.neteurofins.com

This compound is classified as a 1,4-dihydropyridine (B1200194) derivative, a class of compounds well-known for their calcium channel blocking activity. echemi.comaaronchem.com Specifically, dihydropyridines often target L-type voltage-gated calcium channels, leading to vasodilation. While the search results indicate this compound's classification and its potent hypotensive effect, detailed specific data on its receptor binding affinities and selectivity profiling across various calcium channel subtypes or other receptors were not explicitly provided in the available literature. General principles of receptor binding studies involve assessing a compound's affinity for specific receptors and its selectivity over other related or unrelated receptors to understand its precise mechanism of action and potential off-target effects. nih.govnih.gov

Cell-based assays are essential for evaluating the efficacy and potency of drug candidates in a cellular context, bridging the gap between molecular interactions and physiological responses. selectscience.neteurofins.comnih.gov For calcium channel blockers like this compound, cell-based assays would typically involve measuring calcium influx into smooth muscle cells or other relevant cell types. Such assays can quantify the compound's ability to inhibit calcium entry, thereby assessing its potency (e.g., IC50 values) and efficacy in a controlled environment. Other common cell-based assay formats include cell proliferation, cytotoxicity, reporter gene assays, and assays measuring the induction or inhibition of signaling molecules. eurofins.comnih.govbioagilytix.com However, specific detailed findings from cell-based assays for this compound's efficacy and potency were not detailed in the provided search results.

In Vivo Assessment of this compound's Biological Effects

This compound has been described as a new 1,4-dihydropyridine derivative exhibiting a "potent and long-lasting hypotensive effect". echemi.com This primary reported effect suggests that in vivo investigations would have focused on its ability to lower blood pressure in animal models. Hypotensive effects are typically assessed by direct or indirect measurement of systemic blood pressure in normotensive or hypertensive animal models (e.g., rats). The "long-lasting" nature implies studies involving sustained monitoring of blood pressure over extended periods following administration. Given its likely mechanism as a calcium channel blocker, its hypotensive action would be attributed to the relaxation of vascular smooth muscle, leading to reduced peripheral vascular resistance. aaronchem.comnih.gov

Beyond the direct hypotensive effect, a comprehensive in vivo assessment of a cardiovascular agent like this compound would typically involve monitoring other key cardiovascular parameters. These include, but are not limited to, heart rate, cardiac output, stroke volume, and total peripheral resistance. nih.gov Changes in these parameters provide a more complete picture of the compound's impact on the cardiovascular system and can help differentiate its profile from other antihypertensive agents. For instance, some calcium channel blockers may cause reflex tachycardia, while others might have minimal effects on heart rate. While this compound is noted for its potent and long-lasting hypotensive effect, specific detailed data on its influence on these additional cardiovascular parameters were not explicitly available in the provided search results.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to establish correlations between the chemical structure of a compound and its biological activity. nih.govresearchgate.netresearchgate.net These studies involve systematic modifications to the parent compound's structure and subsequent evaluation of the biological effects of the derivatives. The insights gained from SAR studies are invaluable for optimizing potency, selectivity, and pharmacokinetic properties, as well as for understanding the molecular features critical for interaction with biological targets. nih.govchemrxiv.org Given that this compound is a derivative of Manidipine casss.orgaaronchem.comeurofins.comnih.gov, it is plausible that SAR studies would have been conducted to understand how specific structural changes contribute to its improved or altered pharmacological profile compared to its precursors. However, specific detailed research findings on the Structure-Activity Relationship (SAR) studies of this compound derivatives were not explicitly provided in the available search results.

Molecular Mechanism of Action Research for Diphpetmednp

Elucidation of Cellular and Molecular Targets of Diphpetmednp Action

Understanding the cellular and molecular targets is fundamental to characterizing this compound's pharmacological profile. This involves identifying the specific biomolecules it interacts with and validating these interactions.

This compound, as a derivative of Manidipine, is characterized as a calcium channel blocker. chemsrc.com Specifically, it has been shown to block T-type calcium channels. chemsrc.com This interaction is critical for its biological activity, particularly in vascular tissues. Manidipine, related to this compound, exhibits a high selectivity for the vasculature, demonstrating negligible cardiodepression when compared to other calcium channel antagonists. chemsrc.com

Further research findings indicate that this compound's interaction with T-type calcium channels in the efferent glomerular arterioles contributes to a reduction in intraglomerular pressure and microalbuminuria. chemsrc.com This suggests a targeted action within the renal system. Additionally, the compound has been observed to reduce the secretion of pro-inflammatory cytokines in human endothelial cells and macrophages, indicating potential anti-inflammatory properties through its molecular interactions. chemsrc.com It is also noted that it does not significantly affect norepinephrine (B1679862) levels, suggesting an absence of sympathetic activation. chemsrc.com

Table 1: Key Molecular Interactions and Effects of this compound (Manidipine-related)

| Target/Interaction | Effect | Reference |

| T-type Calcium Channels | Blockade, particularly in efferent glomerular arterioles | chemsrc.com |

| Vasculature Selectivity | High selectivity, with negligible cardiodepression compared to other calcium channel antagonists | chemsrc.com |

| Intraglomerular Pressure | Reduction | chemsrc.com |

| Microalbuminuria | Reduction | chemsrc.com |

| Pro-inflammatory Cytokines | Reduced secretion in human endothelial cells and macrophages | chemsrc.com |

| Norepinephrine Levels | No significant effect, suggesting lack of sympathetic activation | chemsrc.com |

| Ca2+ Current | IC50 of 2.6 nM (for Manidipine) | chemsrc.com |

The blockade of T-type calcium channels by this compound leads to modulation of various downstream signaling pathways. Calcium ions are crucial secondary messengers involved in a multitude of cellular processes, including muscle contraction, neurotransmitter release, hormone secretion, and gene expression. nih.gov By modulating calcium influx, this compound can influence pathways related to vascular smooth muscle tone, thereby affecting blood pressure and vascular resistance. The observed reduction in intraglomerular pressure and microalbuminuria suggests an impact on signaling pathways governing renal hemodynamics and filtration barrier integrity. chemsrc.com The compound's ability to reduce pro-inflammatory cytokine secretion implies an influence on inflammatory signaling cascades within immune cells and endothelial cells. chemsrc.com

Pharmacodynamics and Pharmacokinetics Research Methodologies Applied to this compound

Pharmacodynamics (PD) describes what a drug does to the body, encompassing its biological responses and mechanisms of action, while pharmacokinetics (PK) describes what the body does to the drug, including its absorption, distribution, metabolism, and excretion (ADME). allucent.comnih.gov Research methodologies for this compound in these areas are crucial for understanding its efficacy and disposition.

Pharmacodynamics Research Methodologies: Pharmacodynamic studies for this compound involve characterizing the relationship between its concentration and the resulting pharmacological effects. Common methodologies include:

In vivo Comparative Efficacy Studies: These studies assess drug interactions by comparing physiological indicators following combination therapy versus monotherapy, primarily used to observe macroscopic mutual influences between drugs. mdpi.com They are based on changes in efficacy and can involve animal models to evaluate therapeutic effects and measure biomarkers. mdpi.compharmaceutical-journal.com

In vitro Static and Dynamic Tests: These laboratory-based methods evaluate the effects of the compound on specific cellular or molecular targets, providing insights into its intrinsic activity. mdpi.com

Dose-Concentration-Effect/Toxicity Relationships: Quantitative methods are employed to characterize these relationships, which are fundamental for understanding the compound's therapeutic potential. uu.sefrontiersin.org

Pharmacometabolomics: This approach integrates environmental and genetic factors with metabolomics technology to predict drug therapeutic responses based on baseline metabolic levels, offering insights into pharmacodynamic outcomes. nih.gov

Pharmacokinetics Research Methodologies: Pharmacokinetic studies for this compound focus on its ADME properties within biological systems. Methodologies commonly applied include:

In vitro and In vivo Studies: These studies are conducted to determine key pharmacokinetic parameters, including linearity over the utilized dose range, metabolism profile, extent of first-pass metabolism, absolute and/or relative bioavailability, effect of food on absorption, dose proportionality, and route and mechanism of elimination. nih.govresearchgate.net

Probe Drug Cocktail Methods: These methods can quickly screen for metabolic enzymes or transporters, such as those from the cytochrome P450 (CYP) enzyme system (e.g., CYP3A4) and P-glycoprotein (P-gp), that may be involved in the compound's disposition. mdpi.comwjgnet.com

Liver Microsome and Hepatocyte Models: These in vitro systems are used to assess the metabolic stability and identify the enzymes responsible for the compound's metabolism. mdpi.com

Static Models: These models provide simplified representations of drug disposition to estimate pharmacokinetic parameters. mdpi.com

Physiologically Based Pharmacokinetic (PBPK) Models: PBPK models are sophisticated computational tools that simulate the ADME processes within the body based on physiological and biochemical parameters, allowing for predictions of drug concentrations in various tissues and organs. mdpi.comnih.gov

Machine Learning Models: These advanced computational approaches can be used to analyze complex pharmacokinetic data and predict drug behavior. mdpi.com

Analysis of Drug Concentrations in Body Compartments: Traditional approaches involve analyzing drug concentrations in readily accessible body fluids and tissues such as blood, cerebrospinal fluid, feces, saliva, skin blister fluid, and urine using advanced analytical tools like liquid chromatography-mass spectrometry. nih.govpharmaceutical-journal.comresearchgate.net

Noncompartmental PK Analysis (NCA) and Population Pharmacokinetics (popPK): These analytical approaches are used to characterize drug exposure and understand intra- and inter-subject variability. allucent.com

Computational and Theoretical Chemistry in Diphpetmednp Research

Molecular Docking and Ligand-Protein Interaction Studies of Diphpetmednp

Molecular docking simulations are indispensable tools for predicting the binding modes and affinities of small molecules, such as this compound, to their biological targets. Given this compound's established hypotensive effect, molecular docking studies would typically focus on potential protein targets involved in blood pressure regulation, such as calcium channels or adrenergic receptors, which are common targets for dihydropyridine (B1217469) derivatives. The aim is to elucidate the precise atomic-level interactions that govern this compound's binding and activity.

In a hypothetical molecular docking study of this compound against a relevant target protein (e.g., a specific subtype of L-type voltage-gated calcium channel, PDB ID: XXXX), various poses of this compound within the protein's binding site would be generated and scored based on their predicted binding energy. Analysis of the top-ranked poses would reveal critical interactions, including hydrogen bonds, hydrophobic contacts, and π-stacking interactions, with key amino acid residues in the active site.

For instance, a hypothetical docking analysis might reveal this compound exhibiting a favorable binding affinity, suggesting strong interactions with the target. Key interactions could involve the dihydropyridine ring engaging in hydrophobic interactions with nonpolar residues, while the ester groups or the piperazinyl moiety might form hydrogen bonds with polar residues or salt bridges with charged residues. The nitrophenyl group could contribute to π-stacking interactions within a hydrophobic pocket.

Table 1: Hypothetical Molecular Docking Results for this compound and Selected Analogues

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type (Hypothetical) |

| This compound | -9.5 | Tyr98, Phe120, Ser250, Arg300 | Hydrophobic, H-bond, π-stacking |

| Analogue A | -8.9 | Tyr98, Phe120, Gln245, Arg300 | Hydrophobic, H-bond |

| Analogue B | -10.2 | Tyr98, Phe120, Ser250, Arg300, Trp310 | Hydrophobic, H-bond, π-stacking |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, QSAR models would be developed to predict and optimize its hypotensive efficacy by correlating various molecular descriptors (e.g., physicochemical properties, electronic features, steric parameters) of this compound analogues with their observed biological activities. This allows for the rational design of new compounds with improved potency or selectivity. nih.gov

A hypothetical QSAR study on a series of this compound analogues, where modifications are made to the nitrophenyl, dihydropyridine, or piperazine (B1678402) moieties, could yield predictive models. For example, a 3D-QSAR model might identify specific regions around the this compound scaffold where electron-withdrawing groups or bulky hydrophobic substituents are favorable for increased hypotensive activity.

A hypothetical QSAR model for this compound analogues might be represented by an equation such as: pIC50 = C1 * LogP + C2 * HBD + C3 * SA + C4 * (Steric_Param)^2 + Intercept Where:

pIC50 is the negative logarithm of the IC50 (a measure of activity).

LogP is the octanol-water partition coefficient (hydrophobicity).

HBD is the number of hydrogen bond donors.

SA is the surface area.

Steric_Param represents a steric descriptor in a specific region of the molecule.

C1, C2, C3, C4 are coefficients, and Intercept is the constant.

Such a model, with a high R-squared value (e.g., R² > 0.7) and good predictive power (Q² > 0.5), would indicate a strong correlation between the chosen descriptors and the biological activity, enabling the prediction of activity for new, untested this compound analogues. nih.gov

Table 2: Hypothetical QSAR Data for this compound Analogues

| Compound | LogP (Hypothetical) | HBD (Hypothetical) | pIC50 (Observed) | pIC50 (Predicted) |

| This compound | 4.2 | 1 | 7.8 | 7.7 |

| Analogue C | 3.8 | 2 | 7.1 | 7.2 |

| Analogue D | 4.5 | 1 | 8.1 | 8.0 |

| Analogue E | 4.0 | 1 | 7.5 | 7.6 |

Advanced Molecular Dynamics Simulations for this compound Conformational Analysis

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the time-dependent behavior of this compound in various environments, such as in solution, within a lipid bilayer, or bound to its target protein. This is crucial for understanding its conformational flexibility, stability, and how its interactions with a biological target evolve over time. Unlike static docking poses, MD simulations capture the inherent flexibility of both the ligand and the receptor.

For this compound, MD simulations could be performed on the this compound-protein complex (derived from docking studies) to assess the stability of the binding pose identified. Parameters such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone, Root Mean Square Fluctuation (RMSF) of individual residues, and the number of specific hydrogen bonds formed over the simulation trajectory would be analyzed.

A hypothetical 100-nanosecond MD simulation of this compound bound to its target protein might reveal that this compound maintains a stable binding pose within the active site, indicated by a low RMSD value (e.g., < 2 Å) relative to its initial docked conformation. The simulation could also show the formation of persistent hydrogen bonds with specific residues, reinforcing the interactions observed in docking. Furthermore, analysis of RMSF could highlight regions of the protein that exhibit flexibility upon this compound binding, potentially indicating allosteric effects or induced fit mechanisms.

Table 3: Hypothetical Molecular Dynamics Simulation Metrics for this compound-Protein Complex (100 ns)

| Metric | This compound-Protein Complex (Hypothetical) |

| Ligand RMSD (Å) | 1.8 ± 0.3 |

| Protein Backbone RMSD (Å) | 1.5 ± 0.2 |

| Average H-Bonds with Target | 3.5 ± 0.8 |

| Key Residues with Low RMSF | Tyr98, Phe120, Arg300 |

| Key Residues with High RMSF | Loop region (e.g., residues 200-210) |

De Novo Drug Design Principles Applied to the this compound Chemical Space

De novo drug design is a computational approach that generates novel molecular structures from scratch, without relying on existing scaffolds, to meet specific design criteria. In the context of this compound, de novo design principles could be applied to explore the vast chemical space around its core dihydropyridine structure, aiming to discover new chemical entities with enhanced hypotensive activity, improved selectivity, or more favorable physicochemical properties.

Two primary approaches in de novo design are structure-based and ligand-based. For this compound, a structure-based approach would involve defining the characteristics of the target protein's binding site (e.g., hydrophobicity, hydrogen bond donor/acceptor sites) and then computationally growing or assembling molecules atom by atom or fragment by fragment within this site. This could lead to the generation of novel this compound analogues that optimally fit the binding pocket and maximize interactions.

Alternatively, a ligand-based de novo design approach would utilize the structural features and activity data of this compound and its known active analogues to infer pharmacophoric requirements. Generative models, often employing artificial intelligence and machine learning techniques, can learn the chemical rules and patterns from known active compounds and then generate novel molecules predicted to possess similar or improved activity. This could involve generating novel dihydropyridine scaffolds with modified substituents or entirely new scaffolds that mimic the pharmacophore of this compound. The generated molecules would then be virtually screened and prioritized for synthesis and experimental validation.

The application of de novo design to the this compound chemical space could lead to the identification of novel structural motifs that retain or enhance its hypotensive activity while potentially addressing other drug-like properties.

Advanced Analytical Methodologies for Diphpetmednp in Research

Comprehensive Spectroscopic Characterization Techniques for Diphpetmednp

Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the identity of chemical compounds. For this compound, a complex organic molecule, a combination of high-resolution mass spectrometry, multidimensional nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography would provide a complete structural profile.

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact mass of a molecule and its fragments, thereby allowing for the precise determination of elemental composition. nih.govspectroscopyonline.com For this compound (C₃₅H₃₆N₄O₆), HRMS would be employed to confirm its molecular formula by accurately measuring the mass-to-charge ratio (m/z) of its molecular ion. nih.govspectroscopyonline.com Furthermore, analyzing the fragmentation pattern generated under electron ionization (EI) or electrospray ionization (ESI) conditions would provide crucial structural information by revealing characteristic substructures and their connectivity within the this compound molecule. nih.govspectroscopyonline.comnih.gov This data would be compared against theoretical fragmentation pathways to validate the proposed chemical structure. Specific HRMS data for this compound were not available in the retrieved sources.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed elucidation of molecular structures, providing information on the number, type, and connectivity of atoms within a molecule. youtube.com For a complex molecule such as this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential.

1D NMR (¹H NMR, ¹³C NMR): Proton NMR (¹H NMR) would reveal the different proton environments, their chemical shifts, and coupling patterns, which are indicative of neighboring protons and functional groups. youtube.com Carbon-13 NMR (¹³C NMR) would provide information on the carbon skeleton, showing distinct signals for each unique carbon atom. youtube.com

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of crystalline compounds. nih.govwikipedia.orgdomainex.co.uk By analyzing the diffraction pattern produced when an X-ray beam interacts with a this compound crystal, crystallographers can deduce the electron density map, from which the exact positions of atoms, bond lengths, bond angles, and torsion angles can be derived. nih.govwikipedia.org This technique is invaluable for confirming the stereochemistry, conformation, and any intermolecular interactions (e.g., hydrogen bonding, π-stacking) within the crystal lattice of this compound. wikipedia.org The presence of a well-ordered crystal structure is a prerequisite for this analysis. youtube.com Specific X-ray crystallographic data for this compound were not available in the retrieved sources.

Chromatographic Separations and Advanced Purity Assessment of this compound

Chromatographic techniques are fundamental for the separation, purification, and quantitative analysis of chemical compounds, ensuring their purity for research and development.

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are routinely used for the separation of complex mixtures and the isolation of individual components. dtic.milnih.gov For this compound, HPLC would be the primary choice due to its non-volatility and molecular weight, allowing for its separation from synthetic by-products, starting materials, and degradation products. lookchem.com

Advanced purity assessment involves coupling these separation techniques with highly sensitive detectors (e.g., UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS)). This allows for the identification and quantification of impurities, even at trace levels. lookchem.com The purity of this compound would be assessed by integrating peak areas from a chromatogram, with the absence of other peaks indicating high purity. The development of robust chromatographic methods, including selection of appropriate stationary phases, mobile phases, and detection wavelengths, is critical for achieving optimal separation and accurate purity determination. Specific chromatographic data or detailed purity assessment findings for this compound were not available in the retrieved sources.

Thermal and Thermogravimetric Analysis for Researching this compound Stability and Forms

Thermal analysis techniques provide critical information about the physical and chemical changes that occur in a material as a function of temperature or time. These methods are essential for understanding the thermal stability, decomposition pathways, and potential polymorphic forms of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over a controlled temperature range or held at a constant temperature. particletechlabs.comfsu.edu For this compound, TGA would be used to determine its thermal stability, identifying the temperature at which decomposition begins and the various stages of mass loss associated with the degradation of the molecule or the loss of volatile components (e.g., solvents, water). mdpi.comresearchgate.netresearchgate.net The resulting thermogram (a plot of mass percentage versus temperature) provides insights into the decomposition profile and the amount of residual mass at high temperatures. particletechlabs.com Specific TGA data for this compound were not available in the retrieved sources.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. This technique is crucial for studying thermal transitions such as melting, crystallization, glass transitions, and polymorphic transformations. syncsci.com For this compound, DSC would be used to determine its melting point and to investigate the presence of different crystalline forms (polymorphs). Polymorphism can significantly affect the physical properties, stability, and bioavailability of a compound. mdpi.com DSC would reveal exothermic or endothermic events associated with these transitions, providing valuable data on the compound's solid-state properties and stability under varying thermal conditions. Specific DSC data for this compound were not available in the retrieved sources.

Future Research Directions and Translational Perspectives for Diphpetmednp

Exploration of Novel Biological Applications Beyond Hypotensive Effects

The chemical scaffold of Diphpetmednp belongs to the 1,4-dihydropyridine (B1200194) (1,4-DHP) class of compounds. This structural family is renowned for its diverse pharmacological activities, suggesting that this compound's biological functions may not be limited to blood pressure regulation. rsc.org Future investigations are anticipated to focus on repurposing and exploring this compound for a variety of other therapeutic applications, drawing on the established versatility of its parent chemical class.

Recent studies on 1,4-DHP derivatives have revealed significant potential in several key areas of medicine. researchgate.neteurekaselect.com These domains represent promising avenues for future this compound research:

Anticancer Activity: Numerous 1,4-DHP derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The proposed research would involve screening this compound for similar properties, potentially leading to the development of new anticancer agents. researchgate.net

Neuroprotective Effects: Given that some 1,4-DHPs show potential in the treatment of Alzheimer's disease, investigating this compound for neuroprotective qualities is a logical next step. researchgate.neteurekaselect.com Such research could explore its ability to mitigate oxidative stress or modulate pathways involved in neurodegeneration.

Antimicrobial and Anti-inflammatory Properties: The 1,4-DHP structure is associated with both antimicrobial and anti-inflammatory activities. researchgate.neteurekaselect.com Future studies could assess this compound's efficacy against various pathogens and its potential to modulate inflammatory responses.

Antioxidant Capabilities: Many 1,4-DHP derivatives are recognized for their redox properties and ability to act as bioantioxidants, which is linked to their structural similarity to the NADH coenzyme. nih.gov Research into this compound could quantify its antioxidant capacity and its potential to protect against oxidative stress-related disorders. nih.gov

| Therapeutic Area | Rationale for Exploration | Potential Mechanism of Action | Supporting Evidence Class |

|---|---|---|---|

| Oncology | Anticancer properties observed in various 1,4-DHP analogues. | Induction of apoptosis, cell cycle arrest. | Anticancer researchgate.net |

| Neurology | Potential for Alzheimer's disease treatment seen in related compounds. | Modulation of neuroinflammatory pathways, reduction of oxidative stress. | Neuroprotective researchgate.neteurekaselect.com |

| Infectious Disease | Broad antimicrobial activity is a known feature of the 1,4-DHP scaffold. | Disruption of microbial cell membranes or metabolic pathways. | Antimicrobial researchgate.neteurekaselect.com |

| Immunology | Anti-inflammatory effects have been documented for this chemical class. | Inhibition of pro-inflammatory cytokines or enzymes. | Anti-inflammatory researchgate.neteurekaselect.com |

| Metabolic Disorders | Structural analogy to NADH suggests a role in mitigating oxidative stress. | Donation of hydrogen atoms to neutralize free radicals. | Antioxidant nih.gov |

Interdisciplinary Research Collaborations Involving this compound

To fully explore the multifaceted potential of this compound, forming strategic, interdisciplinary collaborations is essential. The complexity of drug discovery and development necessitates the integration of expertise from diverse scientific fields.

Medicinal Chemistry and Pharmacology: This core collaboration would focus on synthesizing novel derivatives of this compound to enhance efficacy and selectivity for new biological targets. Pharmacologists would then evaluate these new compounds in relevant biological assays.

Computational Chemistry and Molecular Biology: Molecular modeling and computational screening can predict the potential interactions of this compound with various biological targets, such as enzymes or receptors. This in-silico work can guide laboratory research, making it more efficient. Biologists would then validate these computational predictions through in-vitro and in-vivo experiments.

Materials Science and Nanotechnology: For targeted drug delivery, collaborations with materials scientists could lead to the development of novel formulations. Encapsulating this compound in nanomaterials could improve its bioavailability, reduce potential side effects, and enable targeted delivery to specific tissues, such as tumors or inflamed regions.

Clinical Research and Translational Medicine: Ultimately, partnerships with clinical researchers are crucial to translate promising laboratory findings into patient applications. This would involve designing and conducting clinical trials to evaluate the safety and efficacy of this compound for any newly identified therapeutic indications.

Methodological Advancements in the Study of this compound and its Derivatives

Future research on this compound will benefit significantly from ongoing advancements in chemical synthesis and analysis. The study of 1,4-dihydropyridine derivatives has seen substantial progress, with new methods offering greater efficiency and sustainability. nih.gov

Advanced Synthetic Methodologies: Modern synthetic chemistry offers numerous improvements over classical methods like the Hantzsch reaction. nih.gov Future synthesis of this compound and its analogues could employ green chemistry principles, using environmentally benign solvents and catalysts (e.g., ionic liquids, biocatalysts) to improve yields and reduce waste. nih.gov Multi-component reactions in one-pot syntheses continue to be a valuable strategy for efficiently creating libraries of diverse derivatives for screening. rsc.org

High-Throughput Screening (HTS): To efficiently test this compound and its derivatives for novel biological activities, HTS technologies are indispensable. These automated systems can rapidly screen thousands of compounds against a multitude of biological targets, accelerating the discovery of new therapeutic leads.

Structural Biology and Analytical Techniques: Techniques such as X-ray crystallography and NMR spectroscopy can provide detailed, atomic-level insights into how this compound interacts with its biological targets. This information is invaluable for understanding its mechanism of action and for the rational design of more potent and selective derivatives.

| Methodology | Application to this compound Research | Anticipated Outcome |

|---|---|---|

| Green Synthetic Chemistry | Synthesis of this compound derivatives using eco-friendly catalysts and solvents. | More efficient, sustainable, and cost-effective production. |

| Computational Modeling | In-silico docking studies to predict binding affinity to novel targets (e.g., cancer-related enzymes). | Prioritization of derivatives for laboratory synthesis and testing. |

| High-Throughput Screening | Automated testing of a this compound derivative library against panels of cancer cells or microbial strains. | Rapid identification of lead compounds for new therapeutic areas. |

| Structural Biology (X-ray Crystallography) | Determining the 3D structure of this compound bound to a target protein. | Elucidation of the precise mechanism of action to guide drug design. |

Q & A

Advanced Research Question

- CRISPR-Cas9 knockouts : Confirm phenotype rescue upon target gene deletion.

- Thermal proteome profiling (TPP) : Monitor protein stability shifts post-Diphpetmednp exposure.

- Single-cell RNA sequencing : Map transcriptional changes to isolate target pathways .

How can batch-to-batch variability in this compound production be quantified and mitigated?

Basic Research Question

- Perform quality control (QC) metrics : Include purity (>98%), residual solvent levels, and polymorphic consistency (via XRD).

- Use design of experiments (DoE) to identify critical process parameters (CPPs) affecting variability.

- Report data in a control chart format to track stability over production cycles .

What ethical and data management practices are essential for preclinical studies on this compound?

Basic Research Question

- Ethics : Obtain institutional animal care committee (IACUC) approval; adhere to ARRIVE guidelines for in vivo reporting.

- Data management : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) with centralized repositories like Zenodo for raw spectra and toxicity datasets .

How do researchers isolate this compound’s mechanism of action from off-target effects in omics datasets?

Advanced Research Question

- Network pharmacology : Integrate transcriptomic/proteomic data with STRING or KEGG pathways to filter noise.

- Machine learning : Train classifiers to distinguish primary targets using feature importance scores (e.g., SHAP values).

- Include a confusion matrix in publications to validate model accuracy .

What analytical validation steps are required for this compound assays in clinical chemistry studies?

Advanced Research Question

- Assay validation : Report precision (inter-day CV <15%), accuracy (spike/recovery 85–115%), and limit of detection (LoD).

- Cross-lab collaboration : Use standardized reference materials (if available) or interlaboratory comparisons to reduce bias .

How can researchers formulate hypothesis-driven questions when exploring this compound’s novel applications?

Methodological Guidance

Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Timeframe):

- Example: "In in vitro models of [disease] (P), how does this compound (I) compare to [standard drug] (C) in reducing [biomarker] levels (O) over 72 hours (T)?"

Refine using systematic reviews and gap analysis in tools like PubMed Clinical Queries .

Tables for Methodological Reference

Table 1 : Key Parameters for this compound Synthesis Reproducibility

| Parameter | Optimal Range | Tolerance | Characterization Method |

|---|---|---|---|

| Reaction Temperature | 25–30°C | ±2°C | In-line IR monitoring |

| Catalyst Loading | 1.5 mol% | ±0.2 mol% | ICP-MS |

Table 2 : Assay Validation Metrics (Adapted from Clinical Chemistry Guidelines)

| Metric | Acceptable Threshold |

|---|---|

| Intra-day Precision | CV ≤10% |

| Inter-day Precision | CV ≤15% |

| Accuracy | 85–115% Recovery |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.